- Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasmaLuminescence, 2018, 33(5), 913-918,
Cas no 86-48-6 (1-hydroxynaphthalene-2-carboxylic acid)
1-Hydroxynaphthalene-2-carboxylic acid is a versatile intermediate in organic synthesis. Its unique structure and functional groups offer advantages in various applications, including pharmaceuticals, dyes, and agrochemicals. It exhibits solubility in water and some organic solvents, facilitating its handling and incorporation into chemical processes.

86-48-6 structure
商品名:1-hydroxynaphthalene-2-carboxylic acid
1-hydroxynaphthalene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-Hydroxy-2-naphthoic acid
- 1-Naphthol-2-carboxylic acid
- 2-Naphthalenecarboxylic acid, 1-hydroxy-
- 1-hydroxynaphthalene-2-carboxylic acid
- 2-Hydroxy-1-naphthoic acid
- 1-Hydroxy-2-naphthalenecarboxylic Acid
- 2-Carboxy-1-naphthol
- 2-Naphthoic acid, 1-hydroxy-
- alpha-Hydroxynaphthoic acid
- U8LZ3R07L8
- SJJCQDRGABAVBB-UHFFFAOYSA-N
- 1-HYDROXY-NAPHTHALENE-2-CARBOXYLIC ACID
- Xinafoic acid
- CARBOXYNAPHTHOL
- LDHA Inhibitor, 5
- a-Hydroxynaph
- bmse000689
- 7-Naphthol-2-carboxaldehyde
- hydroxynaphthalene-2-carboxylic acid
- AKOS001080081
- EN300-16632
- 1-Hydroxy-2-naphthoic acid, >=97.0%
- AC-13237
- 86-48-6
- NSC-3717
- CHEBI:36108
- EINECS 201-674-0
- 1-oxidanylnaphthalene-2-carboxylic acid
- CHEMBL229299
- 1-Hydroxy-2-naphthoate
- DTXSID5058937
- FT-0607923
- C03203
- SCHEMBL25244
- SY007524
- CS-W016819
- A841684
- InChI=1/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14
- NSC 3717
- AI3-28524
- s6364
- BDBM50219487
- UNII-U8LZ3R07L8
- BBL027444
- HMS1719F05
- 1-Hydroxy-2-naphthoicacid
- D70638
- 1-Hydroxynaphthalenecarboxylic acid-(2)
- H0796
- STL373496
- Q27104334
- 1HN
- BP-12641
- HY-W016103
- .alpha.-Hydroxynaphthoic acid
- Z56347239
- 1-hydroxy-2-naphthalene carboxylic acid
- 1-hydroxynaphthalene-2-carboxylate
- F2191-0001
- NSC3717
- FS-3779
- Oprea1_291089
- 1 -hydroxy-2-naphthoic acid
- H0279
- W-104066
- 1-hydroxy-2-naphthoesyre
- 1-HYDROXY-2-NAPHTHOIC ACID [MI]
- MFCD00003960
- 1-Hydroxy-2-naphthalenecarboxylic acid (ACI)
- 2-Naphthoic acid, 1-hydroxy- (8CI)
- 1-Hydroxy 2-naphthalic acid
- H 0279
- α-Hydroxy-β-naphthoic acid
- NS00022846
- 1-hydroxy-2-Naphthoic acid,98%
- DB-056929
-
- MDL: MFCD00003960
- インチ: 1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)
- InChIKey: SJJCQDRGABAVBB-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(O)=C2C(C=CC=C2)=CC=1)O
- BRN: 974438
計算された属性
- せいみつぶんしりょう: 188.04700
- どういたいしつりょう: 188.047
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 色と性状: 白から赤の結晶
- 密度みつど: 1.2100 (rough estimate)
- ゆうかいてん: 195°C(lit.)
- ふってん: 283.17°C (rough estimate)
- フラッシュポイント: 華氏温度:302°f
摂氏度:150°c - 屈折率: 1.6310 (estimate)
- ようかいど: alcohol: freely soluble
- すいようせい: お湯に溶ける
- PSA: 57.53000
- LogP: 2.24360
- マーカー: 4834
- じょうきあつ: 0.0±0.9 mmHg at 25°C
- ようかいせい: エタノール、エーテル、ベンゼン、トリクロロメタン、アルカリ溶液に溶解し、熱湯に微溶解し、冷水にほとんど溶解しない。
1-hydroxynaphthalene-2-carboxylic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
- TSCA:Yes
1-hydroxynaphthalene-2-carboxylic acid 税関データ
- 税関コード:29182910
- 税関データ:
中国税関コード:
2918290000概要:
2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%
1-hydroxynaphthalene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB117294-100 g |
1-Hydroxy-2-naphthoic acid, 98%; . |
86-48-6 | 98% | 100g |
€83.40 | 2023-05-10 | |
ChemScence | CS-W016819-1000g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | 99.70% | 1000g |
$82.0 | 2021-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003936-500g |
1-hydroxynaphthalene-2-carboxylic acid |
86-48-6 | 98% | 500g |
¥675 | 2024-05-21 | |
Key Organics Ltd | FS-3779-1MG |
1-Hydroxy-2-naphthoic acid |
86-48-6 | >95% | 1mg |
£37.00 | 2025-02-09 | |
eNovation Chemicals LLC | D277827-100g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | 97% | 100g |
$200 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H62570-500g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | 98% | 500g |
¥147.0 | 2023-09-07 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30131-25g |
1-Hydroxy-2-naphthoic acid |
86-48-6 | BR,98% | 25g |
¥28.00 | 2021-09-02 | |
Life Chemicals | F2191-0001-5g |
1-hydroxynaphthalene-2-carboxylic acid |
86-48-6 | 95% | 5g |
$60.0 | 2023-09-06 | |
TRC | H950850-25g |
1-Hydroxy-2-naphthoic Acid |
86-48-6 | 25g |
$92.00 | 2023-05-18 | ||
TRC | H950850-50g |
1-Hydroxy-2-naphthoic Acid |
86-48-6 | 50g |
$ 115.00 | 2023-09-07 |
1-hydroxynaphthalene-2-carboxylic acid 合成方法
ごうせいかいろ 1
はんのうじょうけん
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Solvents: Methanol ; 1 h, 30 °C; 30 °C → 22 °C; 2 h, 18 - 22 °C
リファレンス
- Improved process for the preparation of salmeterol xinafoate, India, , ,
ごうせいかいろ 3
はんのうじょうけん
リファレンス
- An improved process for the preparation of salmeterol xinafoate, India, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Solvents: Isopropanol ; rt → 70 °C; 8 h, 70 °C
リファレンス
- Synthesis route of salmeterol xinafoateHuadong Shifan Daxue Xuebao, 2003, (3), 102-104,
ごうせいかいろ 5
はんのうじょうけん
リファレンス
- Phenethanolamine derivatives useful in the treatment of respiratory problems, Federal Republic of Germany, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Solvents: Acetone ; 3 - 4 h, 25 - 35 °C
リファレンス
- Preparation of salmeterol and salts thereof, India, , ,
ごうせいかいろ 7
ごうせいかいろ 8
はんのうじょうけん
リファレンス
- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurityPharma Chemica, 2016, 8(8), 28-35,
ごうせいかいろ 9
ごうせいかいろ 10
はんのうじょうけん
1.1 4 h, 1.2 - 1.4 atm, rt → 160 °C; 1 h, 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Carboxylation of naphthols with sodium ethyl carbonate
Neftekhimiya,
2005,
45(5),
364-366
,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
リファレンス
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Angewandte Chemie,
2015,
54(7),
2255-2259
,
ごうせいかいろ 12
はんのうじょうけん
1.1 Solvents: Carbon disulfide
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Synthesis,
1988,
(10),
763-6
,
ごうせいかいろ 13
はんのうじょうけん
1.1 -
2.1 Reagents: Oxygen ; 1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
2.1 Reagents: Oxygen ; 1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
リファレンス
Carboxylation of hydroxyarenes with metal alkyl carbonates
Green Processing and Synthesis,
2015,
4(2),
91-96
,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Magnesium , Iodine , Dibromoethane , 2-(1-Bromo-2-naphthalenyl)-4,5-dihydro-4,4-dimethyloxazole Solvents: Diethyl ether ; 5 h, reflux
1.2 Solvents: Tetrahydrofuran ; 13 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
1.2 Solvents: Tetrahydrofuran ; 13 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
リファレンス
Synthesis of chiral binaphthyl derivatives
1981,
,
,
,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 4 h, rt; rt → 60 °C; 24 h, 60 °C
1.2 18 h, 56 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; overnight, reflux
2.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
1.2 18 h, 56 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; overnight, reflux
2.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
リファレンス
Synthesis of chiral binaphthyl derivatives
1981,
,
,
,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Ethyl bromide , Magnesium Solvents: Diethyl ether
1.2 Solvents: Carbon disulfide
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Carbon disulfide
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Synthesis,
1988,
(10),
763-6
,
ごうせいかいろ 17
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; heated; overnight, reflux
1.2 Solvents: Benzene ; 1 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
1.2 Solvents: Benzene ; 1 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
リファレンス
Synthesis of chiral binaphthyl derivatives
1981,
,
,
,
ごうせいかいろ 19
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Oxygen ; 1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
リファレンス
Carboxylation of hydroxyarenes with metal alkyl carbonates
Green Processing and Synthesis,
2015,
4(2),
91-96
,
ごうせいかいろ 21
はんのうじょうけん
1.1 Reagents: Triethylamine , Iron perchlorate hexahydrate Solvents: Methanol ; rt; 4 h, rt
リファレンス
Mimicking the Aromatic-Ring-Cleavage Activity of Gentisate-1,2-Dioxygenase by a Nonheme Iron Complex
Angewandte Chemie,
2016,
55(44),
13838-13842
,
ごうせいかいろ 22
はんのうじょうけん
1.1 Reagents: Triethylaluminum Solvents: Diethyl ether , Hexane
2.1 Solvents: Carbon disulfide
2.2 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Carbon disulfide
2.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Synthesis,
1988,
(10),
763-6
,
ごうせいかいろ 23
はんのうじょうけん
1.1 Solvents: Methyl ethyl ketone ; rt
リファレンス
- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,
ごうせいかいろ 24
はんのうじょうけん
1.1 Solvents: Acetone ; 40 min, 30 °C
リファレンス
- Preparation method of salmeterol xinafoate, China, , ,
ごうせいかいろ 25
はんのうじょうけん
1.1 Solvents: Methanol ; 25 - 30 °C; 3 h, 0 °C
リファレンス
- A method for preparing salmeterol hydroxynaphthoate, China, , ,
ごうせいかいろ 26
はんのうじょうけん
リファレンス
- Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 27
はんのうじょうけん
1.1 Solvents: Acetone ; 30 min, 45 °C; 45 °C → 25 °C; 1 h, 25 °C
1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C
1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C
リファレンス
- Process for preparation of salmeterol, World Intellectual Property Organization, , ,
ごうせいかいろ 28
はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water ; 3 h, 70 °C
1.2 Solvents: Ethyl acetate ; 16 h, rt
1.2 Solvents: Ethyl acetate ; 16 h, rt
リファレンス
- Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment, United States, , ,
ごうせいかいろ 29
はんのうじょうけん
1.1 Solvents: Methanol , Ethyl acetate
リファレンス
- Preparation of salmeterol xinafolateResearch Disclosure, 2006, 506,,
ごうせいかいろ 30
はんのうじょうけん
1.1 Solvents: Ethanol ; rt
リファレンス
- A new route for synthesis of salmeterol xinafoateXinan Shifan Daxue Xuebao, 2009, 34(4), 85-88,
ごうせいかいろ 31
はんのうじょうけん
リファレンス
- Process for the preparation of crystalline salmeterol and its xinafoate salt, World Intellectual Property Organization, , ,
ごうせいかいろ 32
はんのうじょうけん
リファレンス
- Process for preparation of salmeterol xinafoate, World Intellectual Property Organization, , ,
ごうせいかいろ 33
はんのうじょうけん
1.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; overnight, reflux
1.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
1.2 Solvents: Benzene ; 45 min, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
リファレンス
Synthesis of chiral binaphthyl derivatives
1981,
,
,
,
ごうせいかいろ 34
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux
リファレンス
Synthesis of chiral binaphthyl derivatives
1981,
,
,
,
ごうせいかいろ 35
はんのうじょうけん
1.1 Solvents: Nitrobenzene
リファレンス
The carboxylation of naphthols by Kolbe-Schmitt reaction in the homogeneous solution
Nippon Kagaku Kaishi,
1989,
(7),
1164-5
,
ごうせいかいろ 36
ごうせいかいろ 37
ごうせいかいろ 38
はんのうじょうけん
1.1 4 h, 1 atm → 1.1 atm, rt → 160 °C; 1 h, 1.1 - 1.2 atm, 160 °C; 160 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
リファレンス
Carboxylation of hydroxy arenes by alkaline metal salts of ethylcarbonic acid
Khimicheskaya Tekhnologiya (Moscow,
2011,
12(10),
598-603
,
ごうせいかいろ 39
はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 0 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ; 0 °C; overnight, rt
2.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Solvents: Dimethylformamide ; 0 °C; overnight, rt
2.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
リファレンス
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Angewandte Chemie,
2015,
54(7),
2255-2259
,
ごうせいかいろ 40
ごうせいかいろ 42
1-hydroxynaphthalene-2-carboxylic acid Raw materials
- (-)-2-(2-(1-(3R,4S,8R,9S)-quinidinoxynaphthyl))-4,4-dimethyl-Δ2-oxazoline
- Borate(1-), tris(3,5-diphenyl-1H-pyrazolato-κN1)hydro-, potassium (1:1), (T-4)-
- Silane, dibromobis(1,1-dimethylethyl)-
- 1-Naphthalenol,potassium salt (1:1)
- 4H-1,3-Benzodioxin-6-methanol, 2,2-dimethyl-alpha-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
- 1-hydroxynaphthalene-2-carbohydrazide
- 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-naphthalenol
- 2-(2-(1-bromonaphthyl))-4,4-dimethyl-Δ2-oxazoline
- 1,3-Benzenedimethanol,4-hydroxy-a1-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminomethyl-
- (-)-2-[2-(1-(1R,3R,4S)-menthoxynaphthyl)]-4,4-dimethyl-Δ2-oxazoline
- naphthalen-1-ol
- 1-Hydroxy-2-naphthaldehyde
- Magnesium Methyl Carbonate Solution (2.0 M in DMF)
- Salmeterol
- Carbonic acid, monoethyl ester, sodium salt
- (S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol
- Oxazole, 4,5-dihydro-2-(1-methoxy-2-naphthalenyl)-4,4-dimethyl-
- Silanol, 1,1-bis(1,1-dimethylethyl)-1-(1-naphthalenyloxy)-
- 1-Bromo-2-methoxy-naphthalene
- 1-hydroxynaphthalene-2-carboxylic acid
- Potassium bicarbonate
1-hydroxynaphthalene-2-carboxylic acid Preparation Products
1-hydroxynaphthalene-2-carboxylic acid 関連文献
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Nora S. Abdel-Kader,Samir A. Abdel-Latif,Aida L. El-Ansary,Amira G. Sayed New J. Chem. 2019 43 17466
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Pengju Ren,Zijian Tan,Yingying Zhou,Hongzhi Tang,Ping Xu,Haifeng Liu,Leilei Zhu Green Chem. 2022 24 4766
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Rubina Rahaman,Sandip Munshi,Sridhar Banerjee,Biswarup Chakraborty,Sarmistha Bhunia,Tapan Kanti Paine Dalton Trans. 2019 48 16993
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Xiaofeng Lin,Yiping Chen,Shunxing Li Anal. Methods 2013 5 6480
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Magdalena Kaliszczak,Pierrick Durand,Emmanuel Wenger,Manuel Dossot,Franca Jones,Damien W. M. Arrigan,Grégoire Herzog CrystEngComm 2022 24 48
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Dibakar Sahoo,Sankar Chakravorti Photochem. Photobiol. Sci. 2010 9 1094
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Yu-Mei Wang,Ting-Ting Li,Gong-Qing Liu,Li Zhang,Lili Duan,Lin Li,Yue-Ming Li RSC Adv. 2014 4 9517
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Magdalena Kaliszczak,Pierrick Durand,Emmanuel Wenger,Manuel Dossot,Franca Jones,Damien W. M. Arrigan,Grégoire Herzog CrystEngComm 2022 24 48
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9. A mild, enantioselective synthesis of (R)-salmeterol via sodium borohydride–calcium chloride asymmetric reduction of a phenacyl phenylglycinol derivativeRobert N. Bream,Steven V. Ley,Benjamin McDermott,Panayiotis A. Procopiou via sodium borohydride–calcium chloride asymmetric reduction of a phenacyl phenylglycinol derivative. Robert N. Bream Steven V. Ley Benjamin McDermott Panayiotis A. Procopiou J. Chem. Soc. Perkin Trans. 1 2002 2237
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Vaishali Khokhar,Siddharth Pandey Phys. Chem. Chem. Phys. 2021 23 9096
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Naphthalenes Naphthalenecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Benzenoids Naphthalenes Naphthalenecarboxylic acids and derivatives Naphthalenecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
86-48-6 (1-hydroxynaphthalene-2-carboxylic acid) 関連製品
- 50-85-1(4-Methylsalicylic acid)
- 578-36-9(potassium salicylate)
- 303-07-1(2,6-Dihydroxybenzoic acid)
- 69-72-7(Salicylic acid)
- 92-70-6(3-Hydroxy-2-naphthoic acid)
- 89-56-5(5-Methylsalicylic acid)
- 490-79-9(2,5-Dihydroxybenzoic acid)
- 83-30-7(2,4,6-Trihydroxybenzoic acid)
- 83-40-9(3-Methylsalicylic acid)
- 89-86-1(2,4-Dihydroxybenzoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-48-6)1-Hydroxy-2-naphthoic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-48-6)1-Hydroxy-2-naphthoic acid

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ